molecular formula C20H28N2O4 B13216173 1-[(Benzyloxy)carbonyl]-5-(3-methylpiperidin-1-yl)piperidine-3-carboxylic acid

1-[(Benzyloxy)carbonyl]-5-(3-methylpiperidin-1-yl)piperidine-3-carboxylic acid

Cat. No.: B13216173
M. Wt: 360.4 g/mol
InChI Key: KZGXJACVRBRSOO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

IUPAC Nomenclature and Systematic Identification

The systematic naming of 1-[(benzyloxy)carbonyl]-5-(3-methylpiperidin-1-yl)piperidine-3-carboxylic acid follows IUPAC guidelines for polycyclic compounds with multiple substituents. The parent structure is piperidine, a six-membered saturated heterocycle containing one nitrogen atom. The carboxylic acid functional group at position 3 establishes the primary chain numbering, with the nitrogen atom designated as position 1. The benzyloxycarbonyl (Cbz) protecting group is attached to the nitrogen atom at position 1, forming a carbamate linkage. At position 5 of the piperidine ring, a 3-methylpiperidin-1-yl substituent is present, introducing a second piperidine moiety with a methyl group at its third carbon.

The full IUPAC name is derived as follows:

  • Root : Piperidine (azacyclohexane)
  • Substituents :
    • 3-Carboxylic acid (position 3)
    • 1-[(Benzyloxy)carbonyl] (position 1)
    • 5-(3-Methylpiperidin-1-yl) (position 5)

This nomenclature aligns with structurally related compounds, such as 1-[(benzyloxy)carbonyl]-3-methylpiperidine-3-carboxylic acid, where the Cbz group and carboxylic acid are similarly positioned. The molecular formula is C₂₀H₂₇N₃O₄ , with a calculated molecular weight of 373.45 g/mol , consistent with N-Cbz-protected piperidine derivatives.

Three-Dimensional Conformational Analysis

The three-dimensional conformation of the compound is influenced by steric and electronic interactions between substituents. The piperidine ring typically adopts a chair conformation to minimize torsional strain, with the Cbz group and 3-methylpiperidinyl substituent occupying equatorial positions to reduce 1,3-diaxial interactions. Density functional theory (DFT) calculations on analogous N-Cbz piperidinecarboxylic acids, such as 1-[(benzyloxy)carbonyl]piperidine-2-carboxylic acid, reveal that the carbamate group introduces partial rigidity due to resonance stabilization between the carbonyl and nitrogen lone pairs.

The 3-methylpiperidin-1-yl substituent at position 5 introduces additional conformational complexity. The methyl group at position 3 of this secondary piperidine ring creates a stereochemical environment that may favor specific rotameric states. Nuclear Overhauser effect (NOE) spectroscopy data for related compounds, like 1-((benzyloxy)carbonyl)-2-methylpiperidine-3-carboxylic acid, demonstrate through-space correlations between the methyl group and adjacent protons, suggesting a preference for conformations where bulky substituents avoid eclipsing.

Stereochemical Considerations and Chiral Centers

The compound contains two chiral centers:

  • Carbon 3 of the primary piperidine ring (carboxylic acid position).
  • Carbon 3 of the 3-methylpiperidin-1-yl substituent.

The configuration at these centers determines the compound’s stereoisomerism. For example, in (2S)-1-[(benzyloxy)carbonyl]piperidine-2-carboxylic acid, the stereochemistry at carbon 2 influences hydrogen-bonding patterns and crystal packing. Similarly, the 3-methyl group on the secondary piperidine ring introduces a diastereomeric pair, depending on whether the methyl group is axial or equatorial relative to the ring’s chair conformation.

Enantiomeric resolution of such compounds is often achieved via chiral chromatography or crystallization with enantiopure counterions. The (R)- and (S)-configurations of analogous N-Cbz piperidine derivatives, such as (R)-benzyl piperidin-3-ylcarbamate, exhibit distinct optical rotations and biological activities.

Comparative Analysis with Related N-Cbz Piperidinecarboxylic Acid Derivatives

The structural features of 1-[(benzyloxy)carbonyl]-5-(3-methylpiperidin-1-yl)piperidine-3-carboxylic acid are compared below with related derivatives:

Compound Name Molecular Formula Substituents Molecular Weight (g/mol)
N-Cbz-4-piperidinecarboxylic acid C₁₄H₁₇NO₄ Cbz at N1, carboxylic acid at C4 263.29
N-Cbz-3-methylpiperidine-3-carboxylic acid C₁₅H₁₉NO₄ Cbz at N1, carboxylic acid and methyl at C3 277.31
1-[(Benzyloxy)carbonyl]piperidine-2-carboxylic acid C₁₄H₁₇NO₄ Cbz at N1, carboxylic acid at C2 263.29

Key differences include:

  • Position of carboxylic acid : Derivatives with carboxylic acids at C2 or C4 exhibit distinct hydrogen-bonding capabilities and solubility profiles compared to the C3 position in the target compound.
  • Substituent complexity : The 3-methylpiperidin-1-yl group introduces a branched aliphatic chain absent in simpler analogs like N-Cbz-4-piperidinecarboxylic acid, potentially enhancing lipid solubility.
  • Stereochemical diversity : The presence of two chiral centers in the target compound contrasts with monochiral derivatives such as (R)-benzyl piperidin-3-ylcarbamate.

Properties

Molecular Formula

C20H28N2O4

Molecular Weight

360.4 g/mol

IUPAC Name

5-(3-methylpiperidin-1-yl)-1-phenylmethoxycarbonylpiperidine-3-carboxylic acid

InChI

InChI=1S/C20H28N2O4/c1-15-6-5-9-21(11-15)18-10-17(19(23)24)12-22(13-18)20(25)26-14-16-7-3-2-4-8-16/h2-4,7-8,15,17-18H,5-6,9-14H2,1H3,(H,23,24)

InChI Key

KZGXJACVRBRSOO-UHFFFAOYSA-N

Canonical SMILES

CC1CCCN(C1)C2CC(CN(C2)C(=O)OCC3=CC=CC=C3)C(=O)O

Origin of Product

United States

Preparation Methods

The synthesis of 1-[(Benzyloxy)carbonyl]-5-(3-methylpiperidin-1-yl)piperidine-3-carboxylic acid involves multiple steps, typically starting with the preparation of the piperidine ring. The benzyloxycarbonyl group is introduced through a reaction with benzyl chloroformate. The methylpiperidinyl group is then added via a substitution reaction. The final product is purified using techniques such as recrystallization or chromatography to ensure high purity .

Chemical Reactions Analysis

1-[(Benzyloxy)carbonyl]-5-(3-methylpiperidin-1-yl)piperidine-3-carboxylic acid can undergo various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and varying temperatures and pressures depending on the specific reaction.

Scientific Research Applications

1-[(Benzyloxy)carbonyl]-5-(3-methylpiperidin-1-yl)piperidine-3-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[(Benzyloxy)carbonyl]-5-(3-methylpiperidin-1-yl)piperidine-3-carboxylic acid involves its interaction with specific molecular targets. The benzyloxycarbonyl group can act as a protecting group, allowing the compound to interact with enzymes or receptors without undergoing immediate degradation. This interaction can modulate the activity of these targets, leading to various biological effects .

Comparison with Similar Compounds

Structural and Molecular Properties

Compound Name CAS No. Molecular Formula Molecular Weight (g/mol) Key Substituents
Target Compound - C₁₉H₂₄N₂O₄ (estimated) ~344.4 5-(3-methylpiperidin-1-yl), Cbz at 1-position, carboxylic acid at 3-position
1-[(Benzyloxy)carbonyl]-3-piperidinecarboxylic acid 78190-11-1 C₁₄H₁₇NO₄ 263.29 Cbz at 1-position, carboxylic acid at 3-position
trans-1-((Benzyloxy)carbonyl)-5-methylpiperidine-3-carboxylic acid 1269757-29-0 C₁₅H₁₉NO₄ 277.32 Methyl at 5-position, Cbz at 1-position, carboxylic acid at 3-position
1-((Benzyloxy)carbonyl)-6-(trifluoromethyl)piperidine-3-carboxylic acid 1269755-67-0 C₁₅H₁₆F₃NO₄ 331.29 Trifluoromethyl at 6-position, Cbz at 1-position

Key Observations:

  • The target compound has a bulkier 3-methylpiperidin-1-yl group at the 5-position, leading to increased steric hindrance compared to simpler methyl or trifluoromethyl substituents.
  • The trifluoromethyl-substituted analog (CAS 1269755-67-0) exhibits higher molecular weight (331.29 g/mol) due to fluorine atoms, enhancing lipophilicity and metabolic stability .

Biological Activity

1-[(Benzyloxy)carbonyl]-5-(3-methylpiperidin-1-yl)piperidine-3-carboxylic acid (CAS No. 2059974-36-4) is a synthetic compound that has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and therapeutic implications based on current research findings.

Chemical Structure and Properties

The molecular formula of this compound is C20H28N2O4C_{20}H_{28}N_{2}O_{4}, with a molecular weight of 360.45 g/mol. The structure features a benzyloxycarbonyl group and a piperidine backbone, which are significant for its biological activity.

PropertyValue
Molecular FormulaC20H28N2O4C_{20}H_{28}N_{2}O_{4}
Molecular Weight360.45 g/mol
CAS Number2059974-36-4

Research indicates that compounds similar to 1-[(Benzyloxy)carbonyl]-5-(3-methylpiperidin-1-yl)piperidine-3-carboxylic acid exhibit various biological activities, including:

  • Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes, particularly in the context of cancer therapy. For instance, it may interact with protein kinases or other targets involved in cell proliferation and survival pathways .
  • Anticancer Properties : Preliminary studies suggest that this compound may induce apoptosis in cancer cells. For example, related compounds have demonstrated the ability to enhance caspase activity and alter cell cycle dynamics in breast cancer cell lines such as MDA-MB-231 .

In Vitro Studies

In vitro assays have been conducted to assess the efficacy of this compound against various cancer cell lines. Notably:

  • Cell Proliferation Inhibition : In studies utilizing MDA-MB-231 cells, compounds with structural similarities showed significant inhibition of cell proliferation with IC50 values ranging from 19 nM to 20 nM .
  • Microtubule Destabilization : Related compounds have been reported to destabilize microtubules at concentrations around 20 µM, indicating potential as microtubule-targeting agents in cancer treatment .

Case Studies

Several case studies highlight the therapeutic potential of this compound:

  • Breast Cancer Treatment : A study investigating derivatives of piperidine demonstrated that certain modifications led to enhanced anticancer activity, suggesting that 1-[(Benzyloxy)carbonyl]-5-(3-methylpiperidin-1-yl)piperidine-3-carboxylic acid could be a candidate for further development in breast cancer therapies .
  • PI3K Inhibition : Compounds structurally related to this piperidine derivative have shown promising results as PI3K inhibitors, with significant selectivity against PI3Kδ isoforms, which are critical in various cancers .

Discussion

The biological activity of 1-[(Benzyloxy)carbonyl]-5-(3-methylpiperidin-1-yl)piperidine-3-carboxylic acid appears promising, particularly in the context of cancer therapy. Its ability to inhibit key enzymatic pathways and induce apoptosis positions it as a potential lead compound for further pharmacological development.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.